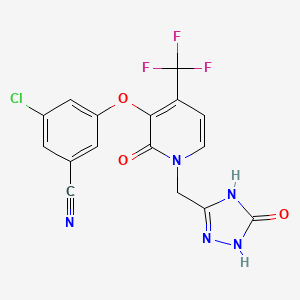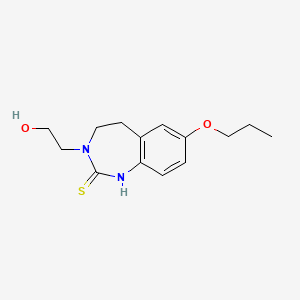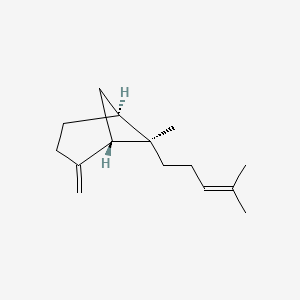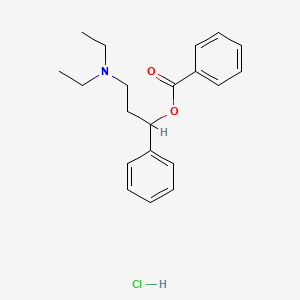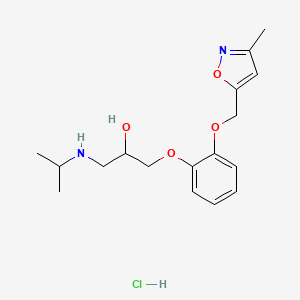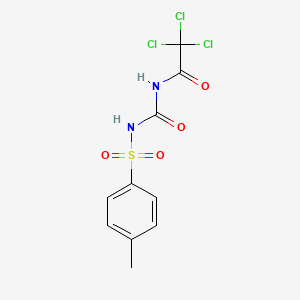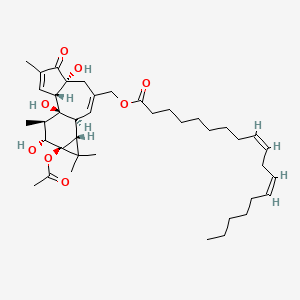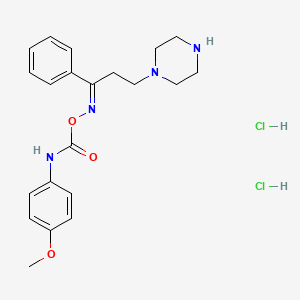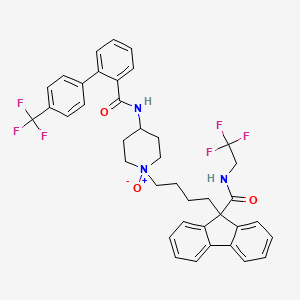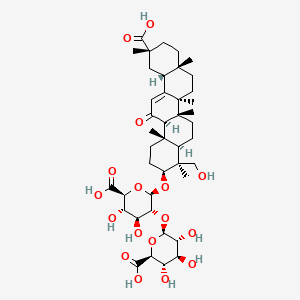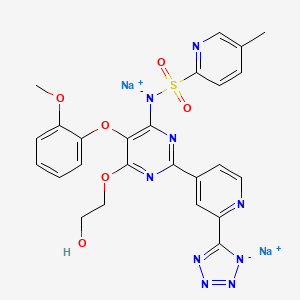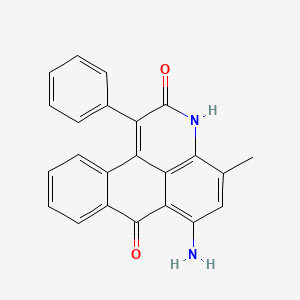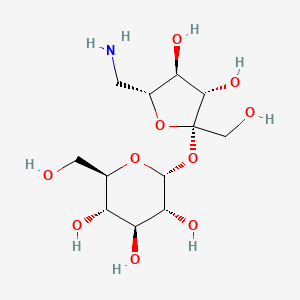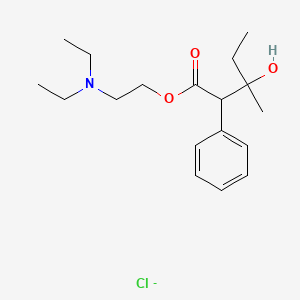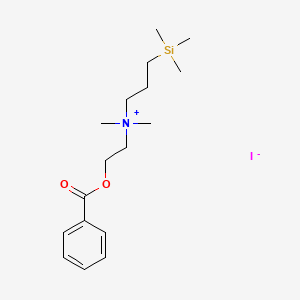
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of a benzoyloxy group, a trimethylsilyl group, and an iodide ion
Métodos De Preparación
The synthesis of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoyloxyethyl intermediate: This step involves the reaction of ethylene oxide with benzoyl chloride to form 2-(benzoyloxy)ethyl chloride.
Quaternization reaction: The 2-(benzoyloxy)ethyl chloride is then reacted with N,N-dimethyl-3-(trimethylsilyl)propan-1-amine to form the quaternary ammonium compound.
Iodide exchange: The final step involves the exchange of the chloride ion with an iodide ion to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide can undergo various chemical reactions, including:
Substitution reactions: The iodide ion can be replaced by other nucleophiles such as bromide, chloride, or hydroxide ions.
Oxidation reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction reactions: Reduction can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can interact with negatively charged sites on cell membranes, altering membrane permeability and function. The benzoyloxy and trimethylsilyl groups can also participate in specific binding interactions with enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
Similar compounds to 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide include:
1-Propanaminium, N,N,N-trimethyl-2,3-bis(oleoyloxy)-1-propanaminium: This compound has similar quaternary ammonium structure but different substituents, leading to different chemical properties and applications.
1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt: This compound has a sulfo group instead of a benzoyloxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84584-70-3 |
|---|---|
Fórmula molecular |
C17H30INO2Si |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2-benzoyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C17H30NO2Si.HI/c1-18(2,12-9-15-21(3,4)5)13-14-20-17(19)16-10-7-6-8-11-16;/h6-8,10-11H,9,12-15H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
UGAIOVWQPALIFM-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCC[Si](C)(C)C)CCOC(=O)C1=CC=CC=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


